N'-(2-furylmethylene)dodecanohydrazide
Description
N'-(2-Furylmethylene)dodecanohydrazide is a hydrazide derivative featuring a dodecanoyl (C₁₂) chain and a 2-furylmethylene substituent. Structurally, it comprises a long aliphatic chain linked to a hydrazide group, which is further conjugated with a furan ring via an imine bond. This compound belongs to the broader class of Schiff base hydrazides, which are known for their versatility in organic synthesis, catalysis, and biological applications .
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]dodecanamide |
InChI |
InChI=1S/C17H28N2O2/c1-2-3-4-5-6-7-8-9-10-13-17(20)19-18-15-16-12-11-14-21-16/h11-12,14-15H,2-10,13H2,1H3,(H,19,20)/b18-15+ |
InChI Key |
YNEWYFBJSALXAO-OBGWFSINSA-N |
SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=CO1 |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., –Cl, –NO₂) on the acyl or aldehyde moieties enhance electrophilicity, favoring cyclization reactions to form 1,3,4-oxadiazoles .
- Synthetic Pathways: Most analogs are synthesized via condensation of acid hydrazides with aldehydes, followed by oxidative cyclization using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Functional and Application Comparisons
Physicochemical Properties
- Melting Points : Furylmethylene derivatives generally exhibit melting points between 180–250°C, influenced by substituents. Chloro and nitro groups increase melting points due to enhanced intermolecular forces .
- Spectroscopic Signatures : IR spectra show strong C=O stretches near 1620–1630 cm⁻¹, while ¹H NMR of furyl protons appears as doublets near δ 6.3–7.5 ppm .
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